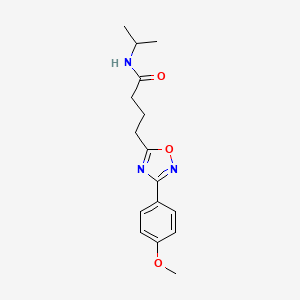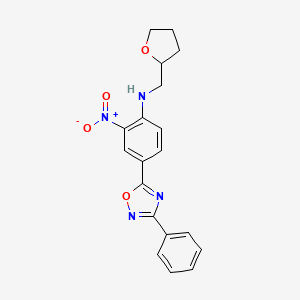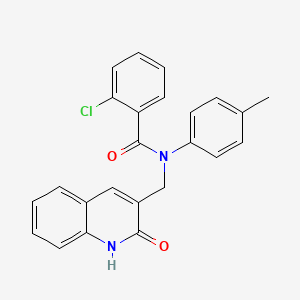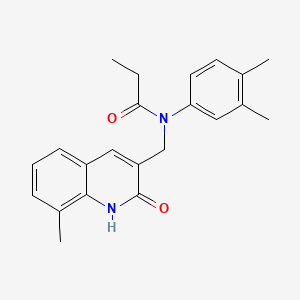
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as DMQD-Ph, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in the synthesis of various drugs and bioactive molecules.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have antibacterial and antiviral properties, which could potentially be useful in the treatment of infectious diseases.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied and has been shown to have potential applications in various scientific research areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research could be to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to explore its potential applications in the treatment of infectious diseases.
合成方法
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-8-methylquinoline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.
科学研究应用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have potential applications in various scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, this compound has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, this compound has been shown to have antibacterial and antiviral properties.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-20(25)24(19-10-9-14(2)16(4)11-19)13-18-12-17-8-6-7-15(3)21(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKNYRFEXFUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

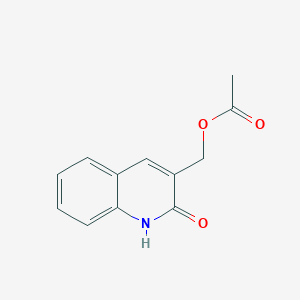
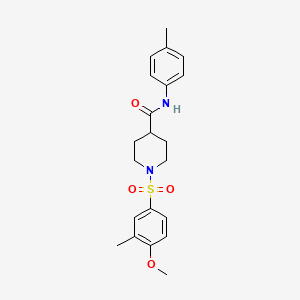
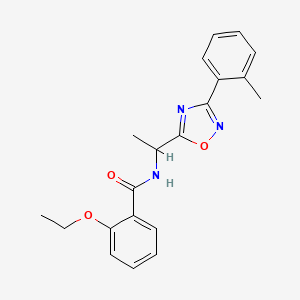
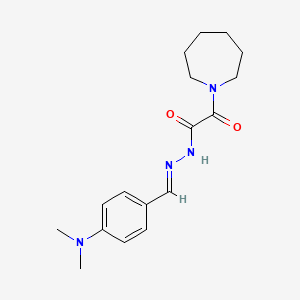
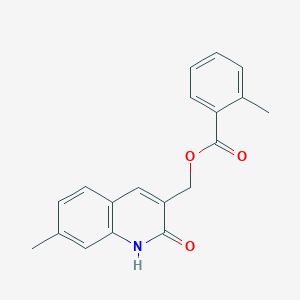
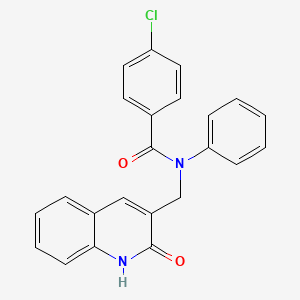
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
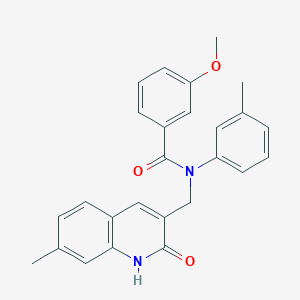


![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
